
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine compound with a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid typically involves the chlorination of 6-methoxy-5-(methoxycarbonyl)picolinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
化学反应分析
Types of Reactions: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification reactions to form esters or undergo hydrolysis to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Esterified products or hydrolyzed carboxylic acids .
科学研究应用
3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
作用机制
The mechanism of action of 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to its bioactive effects .
相似化合物的比较
6-Methoxy-5-(methoxycarbonyl)picolinic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methoxypyridazine: Similar in structure but with a different nitrogen arrangement, leading to distinct chemical properties.
Picolinic acid: The parent compound with a simpler structure, used in various chemical and biological applications.
Uniqueness: 3-Chloro-6-methoxy-5-(methoxycarbonyl)picolinic acid is unique due to the presence of both chlorine and methoxycarbonyl groups, which confer specific reactivity and potential bioactivity. Its structure allows for diverse chemical modifications and applications in various fields .
属性
分子式 |
C9H8ClNO5 |
|---|---|
分子量 |
245.61 g/mol |
IUPAC 名称 |
3-chloro-6-methoxy-5-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4(9(14)16-2)3-5(10)6(11-7)8(12)13/h3H,1-2H3,(H,12,13) |
InChI 键 |
DAXCXPJNPQDTAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1C(=O)OC)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



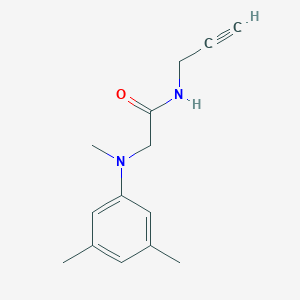
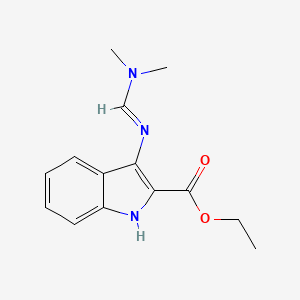
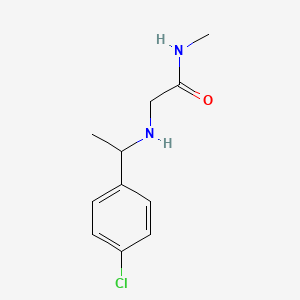

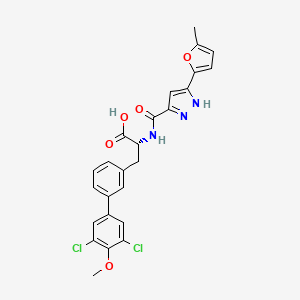

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
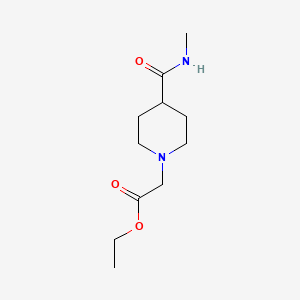
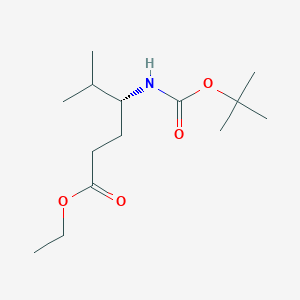

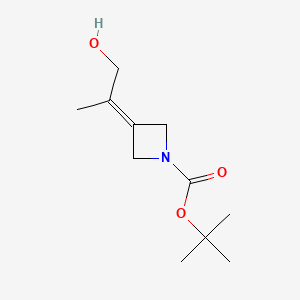
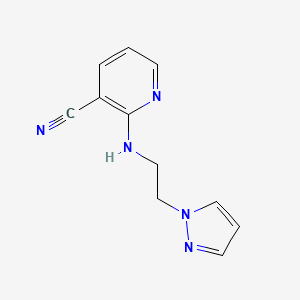
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
